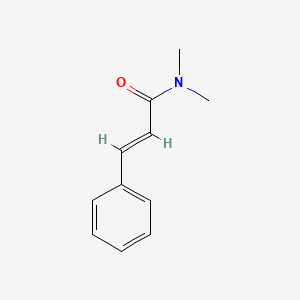

N,N-Dimethylcinnamamide

Description

N,N-Dimethylcinnamamide (C₁₁H₁₃NO) is a conjugated α,β-unsaturated amide characterized by a cinnamoyl backbone and dimethylamine substituents. Its structure enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-dimethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDAKUUKGHNCK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876405 | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-74-6 | |

| Record name | NSC521943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

N,N-Dimethylacetamide (DMAc, C₄H₉NO)

- Structure : Lacks the α,β-unsaturated cinnamoyl group, reducing conjugation.

- Physical Properties : Lower molecular weight (87.12 g/mol vs. 175.23 g/mol) and distinct solubility profile .

- Applications : Used as a polar aprotic solvent and carbamoylation agent, but less effective in radical-mediated reactions compared to N,N-Dimethylcinnamamide .

N,N-Diphenylcinnamamide (C₂₁H₁₇NO)

N,N-Dimethylbenzamide (C₉H₁₁NO)

N,N-Diethylcinnamamide (C₁₃H₁₇NO)

Saturated Analogs (e.g., N,N-Dimethylheptanamide, C₉H₁₉NO)

- Conjugation Effects : Absence of double bond reduces rotational barrier (ΔG‡ ≈ 14.9 kcal/mol for dimethylcrotonamide vs. 16.5 kcal/mol for dimethylcinnamamide) .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N,N-Dimethylcinnamamide | C₁₁H₁₃NO | 175.23 | α,β-unsaturated amide |

| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Saturated amide |

| N,N-Diphenylcinnamamide | C₂₁H₁₇NO | 299.37 | Bulky aryl substituents |

| N,N-Diethylcinnamamide | C₁₃H₁₇NO | 203.28 | Ethyl groups for steric bulk |

Table 2: Rotational Barriers (ΔG‡)

| Compound | ΔG‡ (kcal/mol) | Conjugation Impact |

|---|---|---|

| N,N-Dimethylcinnamamide | 16.5 | High resonance stabilization |

| N,N-Dimethylcrotonamide | 14.9 | Moderate conjugation |

| N,N-Dimethylsorbinamide | 16.2 | Extended conjugation |

| N,N-Dimethylbenzamide | ~15.0 | Minimal conjugation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.